N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
N’~5~-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a nitrobenzodioxole, a thienyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~5~-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodioxole Derivative: The starting material, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol, is synthesized through nitration of 1,3-benzodioxole followed by reduction and subsequent oxidation.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide precursor with an appropriate carboxylic acid derivative under acidic or basic conditions.
Coupling with the Thienyl Group: The final step involves coupling the oxadiazole intermediate with a thienyl derivative using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’~5~-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The oxadiazole ring can be opened under strong reducing conditions.
Substitution: The benzodioxole and thienyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
Amino Derivative: From reduction of the nitro group.
Ring-Opened Products: From reduction of the oxadiazole ring.
Substituted Derivatives: From substitution reactions on the benzodioxole and thienyl groups
Scientific Research Applications
N’~5~-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N’~5~-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Potential involvement in oxidative stress pathways due to the presence of the nitro group, which can generate reactive oxygen species
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
- (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea
Uniqueness
N’~5~-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H9N5O6S |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H9N5O6S/c21-14(15-17-13(19-26-15)12-2-1-3-27-12)18-16-6-8-4-10-11(25-7-24-10)5-9(8)20(22)23/h1-6H,7H2,(H,18,21)/b16-6+ |
InChI Key |
NJCRIVQKKNOBIN-OMCISZLKSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=NC(=NO3)C4=CC=CS4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=NC(=NO3)C4=CC=CS4)[N+](=O)[O-] |
Origin of Product |
United States |
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